molecular formula C8H4F2O3 B3346557 2,4-difluoro-3-formylbenzoic acid CAS No. 1203662-77-4

2,4-difluoro-3-formylbenzoic acid

Cat. No.: B3346557
CAS No.: 1203662-77-4
M. Wt: 186.11
InChI Key: QYBCFUZTCWGXAJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-formylbenzoic acid (CAS 1203662-77-4) is a high-purity chemical building block of interest in advanced organic and medicinal chemistry research. Its molecular formula is C8H4F2O3, with a molecular weight of 186.11 g/mol . This compound features both a carboxylic acid and an aldehyde functional group on a difluorinated benzene ring, making it a versatile intermediate for constructing complex molecules. A key research application is its use as a precursor in the synthesis of benzo-fused γ-lactam rings, such as isoindolinones . These structural motifs are prevalent in many pharmaceutically active compounds and have been investigated for a wide range of biological activities, including as anxiolytic, anticancer, and anti-inflammatory agents . The presence of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of resulting molecules. As such, this compound is valuable for projects in drug discovery and the development of novel heterocycles through multicomponent reactions . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBCFUZTCWGXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Structure and Conformational Analysis of 2,4 Difluoro 3 Formylbenzoic Acid

Theoretical Investigations of Ground State Conformations

The conformational landscape of 2,4-difluoro-3-formylbenzoic acid is determined by the rotational freedom around the C-C bonds connecting the carboxyl and formyl groups to the benzene (B151609) ring, as well as the orientation of the hydroxyl group within the carboxyl moiety. Theoretical chemistry provides powerful tools to investigate these conformations and their relative energies.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. For substituted benzoic acids, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in identifying the stable conformers and the transition states connecting them. uc.ptresearchgate.net

In the case of this compound, several conformers can be postulated based on the relative orientations of the carboxyl and formyl groups. The carboxyl group itself can exist in two planar conformations: a lower-energy cis form, where the hydroxyl hydrogen is syn-periplanar to the carbonyl oxygen, and a higher-energy trans form. researchgate.net The presence of the ortho-formyl group and the fluorine atom at the 2-position introduces further complexity due to potential intramolecular interactions.

DFT calculations on related ortho-substituted benzoic acids have shown that the planarity of the molecule is often distorted to alleviate steric strain. uc.pt For this compound, the geometry optimization would likely reveal a non-planar arrangement where the carboxyl and formyl groups are twisted out of the plane of the benzene ring to minimize repulsive interactions between the adjacent substituents. The final optimized geometries and their relative energies would provide a comprehensive picture of the conformational preferences of the isolated molecule. A theoretical study on substituted benzoic acids indicated that conformers with the O=C-O-H dihedral angle close to zero degrees are generally more stable. mdpi.com

Table 1: Representative DFT Calculation Parameters for Substituted Benzoic Acids

ParameterDescriptionTypical Values/Methods
Functional Approximates the exchange-correlation energyB3LYP, M06-2X
Basis Set Set of mathematical functions to describe atomic orbitals6-311++G(d,p), aug-cc-pVDZ
Solvation Model Accounts for the effect of a solvent (if applicable)Polarizable Continuum Model (PCM)
Output Data Calculated propertiesOptimized geometry, relative energies, vibrational frequencies, electronic properties

Møller-Plesset Perturbation Theory (MP2) Approaches

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that provides a more accurate description of electron correlation effects, which are crucial for non-covalent interactions. While computationally more demanding than DFT, MP2 calculations can offer a valuable benchmark for the relative energies of different conformers.

For molecules where intramolecular hydrogen bonding or other weak interactions play a significant role, MP2 can provide a more reliable assessment of the conformational energies. In a study of 4-substituted benzoic acids, MP2 calculations were used alongside DFT to investigate the stability of cis and trans conformers. researchgate.net The application of MP2 to this compound would be particularly insightful for quantifying the strength of any intramolecular hydrogen bonds and the energetic cost of steric clashes.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Hindrance)

The substitution pattern of this compound gives rise to several potential intramolecular interactions that will govern its conformational preferences.

Intramolecular Hydrogen Bonding: A key feature to investigate is the possibility of an intramolecular hydrogen bond between the hydroxyl proton of the carboxylic acid and the oxygen atom of the ortho-formyl group. This would stabilize a specific conformation where these two groups are in close proximity. Studies on other ortho-substituted benzoic acids, such as salicylic (B10762653) acid, have demonstrated the importance of such interactions in determining their structure and acidity. rsc.org The presence of a fluorine atom at the 2-position could modulate the acidity of the carboxylic proton and the basicity of the formyl oxygen, thereby influencing the strength of this hydrogen bond.

Steric Hindrance: Significant steric hindrance is expected between the adjacent carboxyl and formyl groups, as well as between the formyl group and the fluorine atom at the 4-position. This steric repulsion will likely force the functional groups to rotate out of the plane of the benzene ring. The balance between the stabilizing effect of any intramolecular hydrogen bonding and the destabilizing effect of steric hindrance will ultimately determine the molecule's preferred three-dimensional structure. Theoretical studies on 2-fluorobenzoic acid have highlighted how intramolecular interactions can influence the stability of different conformers. nih.gov

Crystallographic Studies of Related Fluorinated Benzoic Acid Derivatives

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields information about the unit cell dimensions, the symmetry of the crystal lattice, and the exact coordinates of each atom within the unit cell.

For related fluorinated benzoic acids, this method has been used to elucidate their molecular structures and how they pack in the solid state. The resulting data includes precise bond lengths, bond angles, and torsion angles, which can be compared with the values obtained from theoretical calculations.

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonds, π-π Stacking)

In the solid state, the packing of molecules is governed by a variety of intermolecular interactions. For fluorinated benzoic acids, the following interactions are typically observed:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the crystal lattice of most benzoic acids, molecules form centrosymmetric dimers through a pair of O-H···O hydrogen bonds between their carboxyl groups. researchgate.net This is a very common and robust supramolecular synthon.

π-π Stacking: The aromatic rings of the benzoic acid molecules can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. The presence of electron-withdrawing fluorine atoms can influence the nature and geometry of these interactions.

Other Interactions: Halogen bonds (C-F···O or C-F···F) and C-H···O or C-H···F hydrogen bonds can also play a role in stabilizing the crystal packing. The analysis of the crystal structures of substituted benzoic acid heterodimers has shown the importance of various intermolecular hydrogen bonding patterns. psu.edu

Table 2: Common Intermolecular Interactions in Crystalline Benzoic Acids

Interaction TypeDescription
O-H···O Hydrogen Bond Strong interaction between the carboxylic acid groups, typically forming dimers.
π-π Stacking Attraction between the aromatic rings of adjacent molecules.
C-H···O Hydrogen Bond Weaker hydrogen bond between a carbon-bound hydrogen and an oxygen atom.
C-H···F Hydrogen Bond Weak interaction involving a fluorine atom as the hydrogen bond acceptor.
Halogen Bonding Non-covalent interaction involving a halogen atom as an electrophilic species.

Spectroscopic Characterization Techniques and Interpretations in Research Contexts

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups and the analysis of molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 2,4-difluoro-3-formylbenzoic acid is characterized by distinct absorption bands corresponding to its constituent functional groups. The presence of a carboxylic acid and an aldehyde group, in addition to the substituted benzene (B151609) ring, gives rise to a unique spectral fingerprint.

Key functional group vibrations are anticipated in the following regions:

O-H Stretching: A broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹, while the aldehydic C-H stretch is expected to appear as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretching: Two distinct carbonyl stretching bands are predicted. The carboxylic acid C=O stretch is anticipated in the 1710-1680 cm⁻¹ range, while the aldehydic C=O stretch is expected at a slightly higher wavenumber, typically around 1700-1680 cm⁻¹, influenced by the electronic effects of the adjacent fluorine atoms.

C-F Stretching: Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1300-1100 cm⁻¹ region.

A comparative analysis with the FT-IR spectrum of 2,4-difluorobenzoic acid reveals the influence of the formyl group. The introduction of the aldehyde functionality at the 3-position is expected to introduce the characteristic aldehydic C-H and C=O stretching vibrations and potentially shift the frequencies of the aromatic ring vibrations due to altered electronic distribution and steric interactions.

Functional Group Anticipated Wavenumber (cm⁻¹) for this compound
O-H (Carboxylic Acid)3300-2500 (broad)
C-H (Aromatic)3100-3000
C-H (Aldehyde)~2850 and ~2750
C=O (Carboxylic Acid)1710-1680
C=O (Aldehyde)1700-1680
C-F1300-1100

This table presents predicted data based on established group frequencies and analysis of related compounds.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations and the C=C bonds. The carbonyl stretching vibrations will also be present, though their intensities may differ from the FT-IR spectrum. The symmetric vibrations of the difluoro-substituted benzene ring are anticipated to be particularly prominent in the Raman spectrum.

Total Energy Distribution (TED) Analysis for Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of this compound.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the carboxylic acid proton, the aldehydic proton, and the two aromatic protons.

The anticipated chemical shifts and multiplicities are as follows:

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.0 ppm, which may or may not be observed depending on the solvent and concentration.

Aldehydic Proton (-CHO): A singlet or a triplet (due to coupling with the adjacent fluorine atom) is predicted in the range of 9.5-10.5 ppm. The electron-withdrawing nature of the adjacent fluorine and the benzene ring will deshield this proton.

Aromatic Protons (Ar-H): Two distinct signals are expected for the two non-equivalent aromatic protons. These will likely appear as complex multiplets due to proton-proton and proton-fluorine couplings. The chemical shifts are anticipated to be in the 7.0-8.5 ppm range, influenced by the electron-withdrawing effects of the fluorine, carboxyl, and formyl groups.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
-COOH10.0 - 13.0broad singlet
-CHO9.5 - 10.5singlet or triplet
Ar-H7.0 - 8.5multiplet
Ar-H7.0 - 8.5multiplet

This table presents predicted data based on established chemical shift ranges and analysis of related compounds.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the this compound molecule. The chemical shifts will be significantly influenced by the nature of the substituents and the hybridization of the carbon atoms.

The predicted chemical shifts for the different carbon environments are:

Carboxylic Acid Carbon (-COOH): This carbon is expected to resonate in the downfield region, around 165-175 ppm, due to the deshielding effect of the two oxygen atoms.

Aldehydic Carbon (-CHO): The aldehydic carbon is also expected to be significantly deshielded, with a predicted chemical shift in the range of 185-195 ppm.

Aromatic Carbons (Ar-C): Six distinct signals are anticipated for the aromatic carbons. The carbons directly bonded to the fluorine atoms (C-2 and C-4) will exhibit large carbon-fluorine coupling constants (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the combined inductive and resonance effects of the fluoro, formyl, and carboxyl substituents. The carbon attached to the carboxyl group (C-1) and the carbon attached to the formyl group (C-3) will be deshielded compared to the other aromatic carbons.

Carbon Predicted Chemical Shift (ppm)
-COOH165 - 175
-CHO185 - 195
C-1~130-140
C-2~160-170 (with large ¹JCF)
C-3~135-145
C-4~160-170 (with large ¹JCF)
C-5~115-125
C-6~110-120

This table presents predicted data based on established chemical shift ranges and analysis of related compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and confirming molecular formulas. Techniques such as Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC/MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed.

For this compound (C₈H₄F₂O₃), the monoisotopic mass is 186.01285 Da. uni.lu In HRMS analysis, this compound would be expected to be observed as various adducts depending on the ionization method used. Using ESI, common adducts include the protonated molecule [M+H]⁺, the sodiated molecule [M+Na]⁺, or the deprotonated molecule [M-H]⁻ in negative ion mode. uni.lu

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like this compound. In positive ion mode, it would likely produce a prominent ion at m/z 187.02013, corresponding to [C₈H₅F₂O₃]⁺. In negative ion mode, the deprotonated molecule would be observed at m/z 185.00557, corresponding to [C₈H₃F₂O₃]⁻. uni.lu

LC/MS: Coupling liquid chromatography with mass spectrometry allows for the separation of the compound from a mixture before its detection. For protein analysis, mobile phase modifiers like difluoroacetic acid (DFA) can be used as an alternative to trifluoroacetic acid (TFA) to improve chromatographic separation without causing significant ion suppression in the mass spectrometer. colorado.edu A similar approach could be optimized for the analysis of small molecules like the title compound.

MALDI-TOF MS: This technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, facilitating soft ionization. For small molecules, matrices such as 2,5-dihydroxybenzoic acid (DHB) are often effective. beilstein-journals.org While typically used for larger molecules, MALDI could be adapted for this compound, likely detecting it as a protonated or cationized species.

Tandem MS (MS/MS) experiments on the parent ion would yield characteristic fragmentation patterns, such as the loss of water (H₂O), carbon monoxide (CO), or the carboxyl group (COOH), providing definitive structural evidence.

Table 2: Predicted HRMS Data for this compound Adducts Data sourced from PubChem predictions. uni.lu

Adduct Type Formula Predicted m/z
[M+H]⁺ [C₈H₅F₂O₃]⁺ 187.02013
[M+Na]⁺ [C₈H₄F₂O₃Na]⁺ 209.00207
[M-H]⁻ [C₈H₃F₂O₃]⁻ 185.00557
[M+K]⁺ [C₈H₄F₂O₃K]⁺ 224.97601
[M+H-H₂O]⁺ [C₈H₃F₂O₂]⁺ 169.01011

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy investigates the interaction of molecules with ultraviolet and visible light, providing insights into electronic transitions and excited-state properties.

UV-Vis absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states. The absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with its aromatic system. The benzene ring, substituted with a carbonyl group (from the aldehyde) and a carboxyl group, forms a conjugated system that absorbs light in the UV region.

The precise wavelength of maximum absorption (λmax) is influenced by all substituents on the ring. The formyl and carboxyl groups, both containing carbonyls, and the fluorine atoms will modulate the energy of the molecular orbitals. In comparison, benzaldehyde (B42025) exhibits absorption bands related to both n→π* and π→π* transitions. rsc.org Benzoic acid shows characteristic absorption in the UV range. nist.gov The combination of these functional groups in this compound would likely result in complex absorption bands, with the π→π* transitions being the most intense. The presence of the conjugated system suggests significant absorption in the 250-350 nm range.

Fluorescence is the emission of light from a molecule as it relaxes from an excited singlet state (S₁) to the ground state (S₀). The fluorescence properties of a molecule are highly dependent on its structure and environment. For substituted benzaldehydes, fluorescence can be weak due to efficient intersystem crossing (ISC) from the S₁ state to a triplet state (T₁), particularly when an n→π* transition is the lowest energy absorption.

Time-resolved techniques are employed to study the dynamics of short-lived excited states, providing information on processes that occur on timescales from femtoseconds to milliseconds.

Femtosecond and Nanosecond Transient Absorption: These techniques use a "pump" laser pulse to excite the molecule and a "probe" pulse to monitor the changes in absorption over time. This allows for the direct observation of excited singlet and triplet states, as well as any transient chemical species formed. For a molecule like this compound, transient absorption spectroscopy could be used to measure the rate of intersystem crossing from the S₁ to the T₁ state and the lifetime of the resulting triplet state. rsc.org

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about transient species by measuring their vibrational spectra as a function of time after photoexcitation. This technique could identify changes in bond character upon excitation, for example, within the carbonyl groups of the aldehyde and carboxylic acid moieties of this compound. Studies on other systems have used TRIR to follow reaction kinetics on electrode surfaces, demonstrating its power in elucidating reaction mechanisms. chemicalbook.com

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies) and Charge Transfer Investigations

Frontier Molecular Orbital (FMO) theory is a fundamental framework in chemistry for understanding and predicting the reactivity and electronic properties of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. researchgate.net

In the context of this compound, quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to determine these orbital energies and their distributions. While specific experimental data for this compound is not extensively published, analysis can be extrapolated from studies on closely related structures, such as 2,4-difluorobenzoic acid. researchgate.net The addition of the electron-withdrawing formyl (-CHO) group at the 3-position is expected to significantly influence the electronic landscape of the parent benzoic acid structure.

HOMO-LUMO Energies and Energy Gap

The energies of the HOMO and LUMO orbitals and the corresponding energy gap are key indicators of molecular charge transfer characteristics. A smaller energy gap suggests that less energy is required to promote an electron from the ground state to an excited state, indicating higher polarizability and greater potential for intramolecular charge transfer (ICT). researchgate.netresearchgate.net

Table 1: Calculated Quantum Chemical Parameters for a Related Compound

ParameterValue (eV)Significance
EHOMO (2,4-difluorobenzoic acid)-7.21Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.
ELUMO (2,4-difluorobenzoic acid)-1.53Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.
Energy Gap (ΔE)5.68Indicates high kinetic stability and the energy required for electronic excitation. A smaller gap implies higher reactivity.

Data derived from theoretical calculations on 2,4-difluorobenzoic acid, which serves as a structural analogue. researchgate.net The presence of a formyl group in this compound would alter these values.

Intramolecular Charge Transfer (ICT)

The analysis of HOMO and LUMO distributions provides insight into the nature of electronic transitions. In molecules with distinct electron-donating and electron-accepting regions, the HOMO is often localized on the donor portion, while the LUMO is concentrated on the acceptor portion. An electronic transition from the HOMO to the LUMO thus results in a transfer of electron density from one part of the molecule to another, a phenomenon known as Intramolecular Charge Transfer (ICT). researchgate.net

For this compound, the aromatic ring, enriched by the hydroxyl oxygen of the carboxylic acid, can be considered the electron-donating part. The carboxyl group and the formyl group, both being electron-withdrawing, serve as the primary electron-accepting centers. Theoretical models would likely show the HOMO density spread across the phenyl ring, while the LUMO density would be predominantly localized on the formyl and carboxyl substituents. This separation of the frontier orbitals signifies that the lowest energy electronic transition (HOMO → LUMO) would involve a significant ICT character, moving electron density from the fluorinated benzene ring to the oxygen-containing functional groups. This charge transfer is a key factor governing the molecule's photophysical properties, such as its absorption and emission spectra. nih.gov

Reactivity and Mechanistic Investigations of 2,4 Difluoro 3 Formylbenzoic Acid

Reactions Involving the Formyl Group

The aldehyde functionality is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions.

Nucleophilic Additions and Condensations

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. byjus.com This can be a simple addition to the carbonyl, or a condensation reaction where addition is followed by the elimination of a small molecule, typically water.

In base-promoted nucleophilic additions, a more reactive, negatively charged nucleophile directly attacks the carbonyl carbon. libretexts.org This is followed by protonation of the resulting alkoxide. In acid-catalyzed additions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker, neutral nucleophiles. libretexts.org

A notable feature of ortho-formylbenzoic acids is their potential to exist in equilibrium with a cyclic lactol form, 3-hydroxyphthalide, through an intramolecular nucleophilic addition of the carboxylic acid's hydroxyl group to the aldehyde. wikipedia.org This ring-chain tautomerism can influence the course of reactions at the formyl group.

Condensation reactions with amines, hydrazines, and related compounds are also characteristic of aldehydes. For instance, o-formylbenzoic acid reacts with hydrazides to form hydrazones, which can then be cyclized. researchgate.netsmolecule.com Similarly, reactions with primary amines can yield imines (Schiff bases). byjus.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions on Benzaldehydes

NucleophileReagent ExampleProduct TypeGeneral Reaction Conditions
CyanideHCN, NaCN/H+CyanohydrinAcidic or basic catalysis
AlcoholMethanol, EthanolHemiacetal/AcetalAcid catalysis
Primary AmineMethylamineImine (Schiff Base)Mildly acidic or neutral
Hydrazine (B178648)Hydrazine (N2H4)HydrazoneMildly acidic

This table presents generalized reactions for benzaldehydes and may not represent the specific outcomes for 2,4-difluoro-3-formylbenzoic acid.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of an aldehyde can be readily oxidized to a carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Kinetic studies on the oxidation of substituted benzaldehydes have shown that the reaction is influenced by the nature and position of the substituents on the aromatic ring. researchgate.netuni.lu For instance, the oxidation of various benzaldehydes to their corresponding benzoic acids has been achieved using reagents like pyridinium (B92312) bromochromate (PBC) in dimethyl sulfoxide (B87167) (DMSO). uni.lu The reaction kinetics are often first order with respect to both the aldehyde and the oxidizing agent. uni.lu

The presence of electron-withdrawing fluorine atoms on the ring would be expected to influence the rate of oxidation.

Reductions to Alcohol Derivatives

The formyl group can be reduced to a primary alcohol (a hydroxymethyl group). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). bldpharm.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during workup to yield the alcohol. While both are effective, LiAlH₄ is a much stronger reducing agent and less selective than NaBH₄. For a molecule like this compound, the milder NaBH₄ would typically be preferred to selectively reduce the aldehyde without affecting the carboxylic acid group.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group is another reactive center in the molecule, primarily undergoing reactions such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification, the conversion of a carboxylic acid to an ester, is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.comresearchgate.net The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. researchgate.net

Table 2: Common Catalysts and Conditions for Fischer Esterification

CatalystTypical Conditions
Sulfuric Acid (H₂SO₄)Reflux in excess alcohol
p-Toluenesulfonic Acid (TsOH)Reflux in excess alcohol
Acidic Ion Exchange ResinsHeterogeneous catalysis, often at elevated temperatures

This table shows general conditions for Fischer esterification.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction is often facilitated by the use of coupling agents, such as carbodiimides (e.g., DCC, EDC), which activate the carboxylic acid towards nucleophilic attack by the amine. The direct reaction of a carboxylic acid and an amine at high temperatures is possible but can be less efficient. The synthesis of natural phenol (B47542) amides, for example, has been achieved through amidation of hydroxycinnamic acids using carbodiimide (B86325) coupling agents. nih.gov

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The ease of decarboxylation of benzoic acids is highly dependent on the other substituents on the aromatic ring. Generally, benzoic acids are resistant to decarboxylation unless activated by strong electron-donating groups, particularly in the ortho or para positions. chemicalbook.com For instance, the decarboxylation of 2,4-dimethoxybenzoic acid is accelerated in acidic solutions. researchgate.net

In the case of difluorinated benzoic acids, decarboxylation can be achieved under specific conditions. For example, the decarboxylation of 3,4,6-trifluorophthalic anhydride (B1165640) to 2,4,5-trifluorobenzoic acid can be carried out in a polar aprotic solvent at elevated temperatures, often with a copper catalyst. nih.govsigmaaldrich.com This suggests that the decarboxylation of one of the two carboxyl groups can be selectively achieved. The decarboxylation of 4,5-difluorophthalic acid to 3,4-difluorobenzoic acid has also been reported using similar conditions. sigmaaldrich.comchemicalbook.com These examples indicate that decarboxylation of a fluorinated benzoic acid is feasible, though the specific conditions required for this compound would need experimental determination.

Aromatic Substitution Reactions of the Difluorobenzene Ring

The substitution reactions on the difluorobenzene core of this compound are complex due to the presence of both activating and deactivating groups. The fluorine atoms, while electronegative and thus deactivating through induction, can also donate electron density through resonance. The formyl and carboxylic acid groups are strongly deactivating and meta-directing.

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is generally disfavored due to the presence of the two strongly electron-withdrawing groups, the formyl and carboxylic acid groups, in addition to the inductively deactivating fluorine atoms. msu.edu These groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.edu

However, should an EAS reaction occur under forcing conditions, the directing effects of the substituents would determine the position of substitution. The formyl and carboxylic acid groups are meta-directing, while the fluorine atoms are ortho- and para-directing. libretexts.org The positions on the ring are influenced as follows:

Position 5: This position is meta to the formyl group, meta to the carboxylic acid group, and ortho to the fluorine at C4.

Position 6: This position is ortho to the carboxylic acid group and para to the fluorine at C2.

The directing effects of the substituents are summarized in the table below.

SubstituentElectronic EffectDirecting Influence
-COOHElectron-withdrawingMeta
-CHOElectron-withdrawingMeta
-F (at C2)Inductively withdrawing, Resonantly donatingOrtho, Para
-F (at C4)Inductively withdrawing, Resonantly donatingOrtho, Para

The presence of the electron-withdrawing formyl and carboxylic acid groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgpressbooks.pub In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, one of the fluorine atoms. lumenlearning.com Fluorine is an excellent leaving group in SNAr reactions, often more so than other halogens, because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic. masterorganicchemistry.com

The regioselectivity of the nucleophilic attack is determined by the positions of the electron-withdrawing groups relative to the fluorine atoms. For a nucleophile to attack, it must add to a position that allows the negative charge of the intermediate Meisenheimer complex to be stabilized by resonance, particularly by the electron-withdrawing groups. lumenlearning.com

In this compound, both fluorine atoms are activated towards nucleophilic attack:

The fluorine at C2 is ortho to the formyl group and meta to the carboxylic acid group.

The fluorine at C4 is para to the formyl group and ortho to the carboxylic acid group.

The formyl group at the C3 position can effectively stabilize the negative charge of the Meisenheimer complex formed by nucleophilic attack at either C2 or C4 through resonance. The carboxylic acid group at C1 can also participate in stabilizing the intermediate. Given the para relationship between the fluorine at C4 and the strongly electron-withdrawing formyl group, the C4 position is expected to be particularly activated towards nucleophilic attack.

The relative reactivity of the two fluorine atoms in a nucleophilic aromatic substitution reaction would depend on the specific nucleophile and reaction conditions. However, it is plausible that substitution at the C4 position would be favored due to the strong para-activating effect of the formyl group.

Investigating Reaction Mechanisms through Computational Chemistry

Transition state (TS) analysis is a computational method used to locate the highest energy point along a reaction coordinate, known as the transition state. youtube.comyoutube.com The structure and energy of the transition state are crucial for understanding the kinetics of a reaction. For the aromatic substitution reactions of this compound, computational methods like Density Functional Theory (DFT) can be employed to model the transition states for both electrophilic and nucleophilic substitution. youtube.com

For an electrophilic substitution, the transition state would involve the formation of a sigma complex (arenium ion), and its energy would be high due to the deactivating nature of the substituents. For a nucleophilic substitution, the transition state would be the highest energy point on the path to forming the Meisenheimer complex. lumenlearning.com By comparing the calculated activation energies for substitution at different positions, the regioselectivity of the reaction can be predicted.

A hypothetical transition state analysis for the nucleophilic aromatic substitution of this compound might involve the data presented in the following table:

ReactionCalculated Activation Energy (kcal/mol)
Nucleophilic attack at C2Ea1
Nucleophilic attack at C4Ea2

A lower calculated activation energy for attack at C4 (Ea2 < Ea1) would support the hypothesis that this position is more reactive towards nucleophiles.

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) analysis, is a computational technique used to trace the reaction pathway from the transition state down to the reactants and products. smu.edu This provides a detailed picture of the structural changes that occur throughout the reaction.

For the nucleophilic aromatic substitution on this compound, reaction coordinate mapping could visualize the approach of the nucleophile, the formation of the C-nucleophile bond, the breaking of the C-F bond, and the departure of the fluoride (B91410) ion. This would allow for a detailed examination of the bond-forming and bond-breaking processes and the role of the various functional groups in stabilizing the intermediates and transition states. The analysis can reveal hidden intermediates or transition states and provide a comprehensive understanding of the reaction mechanism. smu.edu

Derivatization Strategies and Synthesis of Novel Compounds

Synthesis of Aldehyde Derivatives (e.g., Imines, Oximes)

The aldehyde group of 2,4-difluoro-3-formylbenzoic acid is a versatile handle for introducing nitrogen-containing functionalities, most notably through the formation of imines (Schiff bases) and oximes.

Imines: The synthesis of imines is typically achieved through the acid-catalyzed condensation reaction of the aldehyde with a primary amine. masterorganicchemistry.comredalyc.orglumenlearning.com This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. masterorganicchemistry.comyoutube.com The reaction's efficiency is often pH-dependent, with optimal rates generally observed in weakly acidic conditions (around pH 5). lumenlearning.com A variety of primary amines can be employed, leading to a diverse range of imine derivatives.

The general reaction is as follows: C₈H₄F₂O₃ + R-NH₂ ⇌ Imine + H₂O

Oximes: Similarly, oximes are prepared by reacting the aldehyde with hydroxylamine (B1172632) (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride). lumenlearning.comorganic-chemistry.org The mechanism is analogous to imine formation, involving condensation and the elimination of water. masterorganicchemistry.com The resulting oximes can exist as (E) and (Z) isomers. These derivatives are not only stable compounds in their own right but can also serve as intermediates for further transformations, such as the Beckmann rearrangement to yield amides. libretexts.org

Below is a table summarizing potential reactants for the synthesis of aldehyde derivatives.

ReactantDerivative TypeProduct Structure (General)
Primary Amine (R-NH₂)Imine (Schiff Base)
Hydroxylamine (NH₂OH)Oxime

Synthesis of Carboxylic Acid Derivatives (e.g., Esters, Amides, Acid Halides)

The carboxylic acid moiety of this compound can be converted into a variety of important derivatives, including esters, amides, and acid halides. These transformations typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. khanacademy.org

Esters: Esterification is a common derivatization strategy. One of the most fundamental methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. msu.edulibretexts.org The reaction is an equilibrium process, and water is removed to drive it towards the product. msu.edu Alternatively, esters can be formed by reacting the carboxylate anion (generated by treating the acid with a base) with an alkyl halide. msu.edu For more sensitive substrates, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions. researchgate.net

Amides: The synthesis of amides from carboxylic acids is a cornerstone of organic and medicinal chemistry. Direct reaction with an amine is generally unfavorable as it leads to an acid-base reaction forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the carboxylic acid must first be "activated." A common method is to convert the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgfishersci.it The resulting acid chloride readily reacts with a primary or secondary amine to yield the corresponding amide. fishersci.it Another widely used approach involves peptide coupling reagents. Reagents such as HATU, HBTU, PyBOP, and carbodiimides (e.g., DCC, EDCI) facilitate the direct condensation of the carboxylic acid and amine under mild conditions, forming the amide bond with high efficiency. libretexts.orgfishersci.itnih.gov

Acid Halides: Acid halides, particularly acid chlorides, are highly reactive intermediates valuable for synthesizing other carboxylic acid derivatives like esters and amides. libretexts.orgkhanacademy.org They are typically prepared by treating the parent carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. khanacademy.orglibretexts.orgfishersci.it The reaction with SOCl₂ is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. khanacademy.org

The following table outlines common reagents for these transformations.

DerivativeReagent(s)General Conditions
Ester Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Heating, removal of water (Fischer Esterification). msu.edulibretexts.org
Alcohol (R'-OH), DCC, DMAPMild conditions, room temperature. researchgate.net
Amide 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH)Two-step process via the acid chloride. fishersci.it
Amine (R'R''NH), Coupling Agent (e.g., HATU, DCC)One-pot synthesis, often with a base like DIEA. libretexts.orgfishersci.it
Acid Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Often performed in an aprotic solvent. khanacademy.orglibretexts.org

Preparation of Functionalized Phenylboronic Acid Derivatives (e.g., 2,4-Difluoro-3-formylphenylboronic Acid)

The synthesis of boronic acid derivatives of fluorinated phenyl compounds is of significant interest, as these molecules are key building blocks in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. sigmaaldrich.comsigmaaldrich.com 2,4-Difluoro-3-formylphenylboronic acid (CAS 870718-06-2) is a known compound with a molecular weight of 185.92 g/mol and a melting point of 206-210 °C. sigmaaldrich.com

The general synthesis of arylboronic acids often starts from an aryl halide. orgsyn.org The process typically involves the formation of an organometallic intermediate, such as a Grignard reagent or an organolithium species, by reacting the aryl halide with magnesium or an alkyllithium reagent, respectively. This highly reactive intermediate is then treated with a trialkyl borate (B1201080), like trimethyl borate (B(OCH₃)₃), at low temperatures. orgsyn.org Subsequent acidic workup (hydrolysis) yields the desired arylboronic acid. orgsyn.org

A patented method describes the preparation of formylphenylboronic acids by reacting a protected chlorobenzaldehyde with lithium to form an organolithium intermediate, which is then reacted with a boron compound. google.com

The unique combination of a boronic acid, an aldehyde, and a difluoro-substituted phenyl ring makes 2,4-difluoro-3-formylphenylboronic acid a valuable reagent for constructing complex molecules in medicinal and materials science. cymitquimica.com

Role As a Chemical Building Block and Intermediate in Complex Molecule Synthesis

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The ortho-formylbenzoic acid moiety within 2,4-difluoro-3-formylbenzoic acid makes it an ideal candidate for such transformations.

Ugi Reactions for Polyfunctionalized Lactams

The Ugi reaction is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound can uniquely serve as both the aldehyde and carboxylic acid component in a three-component Ugi reaction (U-3CR). This is possible because the aldehyde and carboxylic acid groups are positioned to facilitate an intramolecular cyclization.

The reaction is initiated by the condensation of the formyl group with an amine to form an iminium ion. The isocyanide then adds to this ion, followed by an intramolecular attack by the carboxylate. This sequence results in the formation of a highly functionalized N-substituted isoindolin-1-one, which is a key γ-lactam structure. researchgate.netresearchgate.net While the parent compound, 2-formylbenzoic acid, is extensively used in this reaction, the presence of two fluorine atoms in this compound can significantly modulate the electronic properties and potential biological activity of the resulting lactam products. researchgate.net The γ-lactam ring is a prevalent feature in many biologically active compounds and natural products. nih.gov

Table 1: General Scheme for Ugi Three-Component Reaction

Reactant 1Reactant 2Reactant 3Product Type
This compoundPrimary or Secondary AmineIsocyanidePolyfunctionalized Isoindolinone (γ-Lactam)

Mannich/Lactamization Reactions for Isoindolinones

The synthesis of isoindolinones, a class of γ-lactams, can also be achieved through a Mannich-type reaction followed by an intramolecular lactamization. In this process, this compound, an amine, and a suitable nucleophile combine. The initial step is the formation of an imine from the aldehyde and the amine. This intermediate is then attacked by a nucleophile in a Mannich-type addition. Subsequent intramolecular cyclization (lactamization) between the amine nitrogen and the carboxylic acid group yields the isoindolinone ring. Research into enantioselective Mannich-type reactions has led to the synthesis of chiral isoindolinones bearing fluorine substituents, highlighting the importance of fluorinated building blocks in creating stereochemically complex and potentially therapeutic molecules. researchgate.net

Applications in the Synthesis of Phthalazine Derivatives

Phthalazines are bicyclic heteroaromatic compounds containing two adjacent nitrogen atoms in one of the rings. They are important scaffolds in medicinal chemistry, known for a range of biological activities. jocpr.comlongdom.org this compound serves as a direct precursor to substituted phthalazinones. The synthesis is typically a straightforward condensative cyclization. The reaction involves treating the acid with hydrazine (B178648) (N₂H₄) or a substituted hydrazine. researchgate.net The hydrazine first reacts with the aldehyde (formyl) group to form a hydrazone, which then undergoes a subsequent intramolecular cyclization via condensation with the carboxylic acid group to form the stable, fused phthalazinone ring system. This method provides an efficient route to 6,8-difluorophthalazin-1(2H)-one and its derivatives.

Scaffold for Heterocyclic Compound Synthesis

Beyond MCRs, the distinct functionalities of this compound allow it to act as a foundational scaffold for building more elaborate and fused heterocyclic systems.

Synthesis of Fused Heterocycles (e.g., Isoindoloquinazolinones)

Isoindoloquinazolinones are complex, fused heterocyclic systems containing both five- and six-membered nitrogen-containing rings, including a γ-lactam unit. These structures can be assembled using this compound as a key component in a three-component reaction. By reacting it with an amine (such as an aniline) and isatoic anhydride (B1165640), a fused system is constructed. The reaction leverages the reactivity of the aldehyde group to form an initial intermediate with the amine, which then participates in a cascade of reactions involving the isatoic anhydride to build the quinazolinone portion fused to the isoindolinone core derived from the formylbenzoic acid.

Construction of Boron Dipyrromethene (BODIPY) Dyes

Boron dipyrromethene (BODIPY) dyes are a prominent class of fluorescent molecules with exceptional photophysical properties, including high quantum yields and excellent photostability. nih.govnih.gov The standard synthesis of BODIPY dyes involves the acid-catalyzed condensation of an aldehyde with two equivalents of a pyrrole (B145914) derivative. This is followed by an oxidation step and subsequent complexation with a boron trifluoride source, typically boron trifluoride etherate (BF₃·OEt₂), in the presence of a base. nih.govresearchgate.net

This compound is an ideal aldehyde component for this synthesis. Its use leads to a meso-substituted BODIPY dye where the meso-position is a 2,4-difluorophenyl group bearing a carboxylic acid substituent. This carboxylic acid group serves as a valuable synthetic handle, allowing for the conjugation of the dye to other molecules, such as biomolecules, for fluorescent labeling and imaging applications. The presence of the difluoro-phenyl group can also fine-tune the spectroscopic properties of the resulting dye. nih.govfrontiersin.org

Table 2: General Synthesis Steps for BODIPY Dyes from this compound

StepDescriptionKey Reagents
1. CondensationAcid-catalyzed reaction of the aldehyde with a pyrrole derivative to form a dipyrromethane intermediate.Pyrrole derivative (e.g., 2,4-dimethylpyrrole), Acid catalyst (e.g., TFA)
2. OxidationOxidation of the dipyrromethane to a dipyrromethene.Oxidizing agent (e.g., DDQ, p-chloranil)
3. ComplexationReaction with a boron source in the presence of a base to form the final BODIPY core.Boron trifluoride etherate (BF₃·OEt₂), Base (e.g., Triethylamine)

Precursor for Aromatic Compounds with Diverse Substitution Patterns

The utility of this compound as a chemical building block stems from the presence of three distinct and reactive functional groups on its benzene (B151609) ring: a carboxylic acid group, a formyl (aldehyde) group, and two fluorine atoms. This trifunctional nature allows for a variety of chemical transformations, enabling the introduction of diverse substituents and the construction of complex ring systems.

The aldehyde and carboxylic acid groups provide handles for numerous organic reactions. The aldehyde is susceptible to nucleophilic attack and can participate in condensation reactions, while the carboxylic acid can be converted into esters, amides, or other derivatives. The fluorine atoms, being highly electronegative, influence the reactivity of the aromatic ring and can also be substituted under specific conditions.

A significant application of structurally similar fluorinated benzoic acid derivatives is in the synthesis of quinolone and fluoroquinolone antibiotics. nih.govsemanticscholar.orgresearchgate.net These are a major class of synthetic antibacterial agents. semanticscholar.org The general structure of these drugs often requires a substituted aromatic core, and building blocks like this compound are ideal starting points. For instance, related compounds such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid are key intermediates in the preparation of antimicrobial 3-quinolinecarboxylic acid drugs. semanticscholar.org The synthesis of these complex molecules often involves a series of reactions including nitration, reduction, diazotization, and cyclization, starting from a highly functionalized benzoic acid derivative. semanticscholar.orgresearchgate.net

The aldehyde group of this compound can be readily oxidized to a second carboxylic acid, creating a difunctional aromatic acid, or reduced to an alcohol, providing another site for further modification. It can also undergo reactions typical of aldehydes, such as the Wittig reaction to form alkenes or reductive amination to introduce nitrogen-containing substituents.

The presence of fluorine atoms on the benzene ring is particularly significant in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter the pharmacokinetic properties of a drug molecule. jmu.edu Therefore, using a fluorinated building block like this compound ensures the incorporation of these desirable atoms from an early stage of the synthesis.

The strategic manipulation of the functional groups on this compound allows for the systematic synthesis of a library of aromatic compounds with diverse substitution patterns. This makes it a valuable tool for chemists engaged in drug discovery and the development of new functional materials.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C8H4F2O3 uni.lu
Molecular Weight 186.11 g/mol uni.lu
CAS Number 1203662-77-4 ambeed.com
Appearance Powder sigmaaldrich.com
SMILES O=C(O)c1cc(F)c(C=O)c(F)c1 uni.lu
InChIKey QYBCFUZTCWGXAJ-UHFFFAOYSA-N uni.lu

Applications in Advanced Chemical Synthesis and Materials Science

Ligand Design in Coordination Chemistry

The distinct arrangement of functional groups in 2,4-difluoro-3-formylbenzoic acid makes it an excellent candidate for ligand design in coordination chemistry. The carboxylate group can readily coordinate to metal ions, while the formyl group and fluorine atoms can be utilized for further functionalization or to influence the electronic properties and stability of the resulting metal complexes.

Formation of Metal Complexes (e.g., Ditungsten and Dimolybdenum Complexes)

Quadruply-bonded dimolybdenum paddlewheel complexes (Mo₂PWCs) are a class of compounds with significant potential in functional materials due to their redox activity and unique electronic properties. nih.gov The synthesis of these complexes often involves the reaction of a molybdenum precursor, such as Mo(CO)₆ or Mo₂(OAc)₄, with carboxylate ligands. nih.govresearchgate.net While the direct synthesis of ditungsten and dimolybdenum complexes using this compound has not been extensively reported, the principles of paddlewheel complex formation suggest its viability as a ligand.

The introduction of fluorinated ligands has been shown to enhance the air stability of dimolybdenum paddlewheel complexes by tuning the oxidation potential of the Mo₂ core. nih.govwhiterose.ac.uk The electron-withdrawing nature of the fluorine atoms in this compound would be expected to increase the oxidation potential of the resulting Mo₂ complex, thereby improving its tolerance to atmospheric oxygen. The general synthetic route would involve the reaction of a dimolybdenum source with the carboxylic acid, potentially leading to a paddlewheel structure where the carboxylate groups bridge the two molybdenum atoms. The formyl group would remain available for post-synthetic modification, allowing for the construction of more complex molecular arrays.

Table 1: Potential Synthesis of Dimolybdenum Carboxylate Complex

ReactantsProposed ProductPotential Properties
Mo₂(OAc)₄ and this compound[Mo₂(O₂CC₆H₂F₂(CHO))₄]Enhanced air stability, redox activity

Application in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tuned by careful selection of the metal and organic linker. mdpi.comrsc.org Fluorinated and carboxylate-containing ligands are widely used in the design of MOFs for applications in gas storage, separation, and catalysis. mit.edu

This compound is a promising candidate for the construction of functional MOFs. The carboxylic acid group can coordinate with metal centers to form the framework structure, while the fluorine atoms can enhance the framework's stability and influence its interaction with guest molecules. The formyl group provides a reactive site for post-synthetic modification, allowing for the introduction of other functional groups within the pores of the MOF. The synthesis of such MOFs would typically be carried out under solvothermal conditions, reacting the ligand with a suitable metal salt in a high-boiling point solvent. researchgate.net

Development of Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. mdpi.com The structure and dimensionality of these polymers can be controlled by the coordination geometry of the metal ion and the nature of the organic linker. nih.gov N-heterocyclic polycarboxylic acids are known to be excellent candidates for the formation of diverse coordination polymers. nih.gov

Catalyst Development

The unique electronic and structural features of this compound also make it a valuable precursor for the development of novel catalysts, both in homogeneous and heterogeneous systems.

Organocatalytic Applications (e.g., Sulfamic Acid Derivatives)

Sulfamic acid and its derivatives have emerged as efficient, cost-effective, and environmentally friendly solid acid catalysts for various organic transformations. researchgate.netxingfeichemical.com These organocatalysts are non-corrosive, stable, and can often be recycled. youtube.com

A potential application of this compound is in the synthesis of novel sulfamic acid-based organocatalysts. A plausible synthetic route involves the conversion of the formyl group to an amino group, followed by sulfonation. For instance, the formyl group could be reductively aminated to an aminomethyl group, or the entire formylbenzoic acid moiety could be transformed into an amino-substituted benzoic acid. Subsequent reaction with a sulfonating agent like chlorosulfonic acid would yield the corresponding sulfamic acid derivative. The presence of the fluorine atoms and the carboxylic acid group on the aromatic ring would likely influence the acidity and catalytic activity of the resulting organocatalyst.

Table 2: Proposed Synthesis of a Sulfamic Acid Derivative

Starting MaterialIntermediateFinal Product (Proposed)
This compound3-amino-2,4-difluorobenzoic acid2,4-difluoro-3-(sulfamoylamino)benzoic acid

Immobilized Catalysis Systems (e.g., Acid-Functionalized SBA-15)

Immobilizing homogeneous catalysts onto solid supports, such as mesoporous silica (B1680970) (e.g., SBA-15), offers advantages like easy separation, reusability, and enhanced stability. researchgate.netmdpi.com Acid-functionalized SBA-15, where acidic groups are covalently attached to the silica surface, has been successfully used as a heterogeneous catalyst in various reactions. mdpi.com

This compound can be potentially immobilized onto SBA-15 to create a novel solid acid catalyst. One approach involves the surface modification of SBA-15 with an amine-containing organosilane, such as (3-aminopropyl)triethoxysilane (APTES). The resulting amine-functionalized SBA-15 could then be reacted with the carboxylic acid group of this compound to form a stable amide linkage. This would result in the benzoic acid derivative being covalently anchored to the silica support. The acidic protons of the carboxylic acid and potentially the formyl group could then act as catalytic sites. Further modification, such as oxidation of the formyl group or conversion to a sulfonic acid, could also be explored to enhance the catalytic activity. nih.govfrontiersin.org

Optoelectronic Material Precursors

The unique electronic properties conferred by fluorine atoms, combined with the reactive aldehyde and carboxylic acid functionalities, position this compound as a promising candidate for the synthesis of novel optoelectronic materials. The presence of electron-withdrawing fluorine atoms can influence the energy levels of molecular orbitals, a critical factor in designing materials for electronic and photonic devices.

Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emissive molecules in solution become highly emissive in the aggregated state. This property is highly desirable for applications in sensors, bio-imaging, and light-emitting devices. The synthesis of AIE luminogens (AIEgens) often involves the creation of molecules with restricted intramolecular rotation (RIR) in the aggregated state.

The general principle for designing AIEgens often involves creating propeller-shaped molecules or structures with multiple phenyl rings that are twisted with respect to each other. The aldehyde functionality of this compound provides a convenient handle to build such complex structures.

Table 1: Potential Synthetic Routes to AIEgens using this compound

Reaction TypeReactant with this compoundPotential AIEgen Core Structure
Knoevenagel CondensationCompounds with active methylene (B1212753) groups (e.g., malononitrile, 2-dicyanomethylene-indan-1,3-dione)Extended π-conjugated systems with vinyl linkages
Wittig ReactionPhosphonium ylidesMolecules with substituted ethylene (B1197577) bridges
Schiff Base FormationAromatic aminesImines with potential for restricted rotation

Organic Light-Emitting Diode (OLED) Materials

In the field of organic light-emitting diodes (OLEDs), materials with high quantum efficiency, good thermal stability, and specific energy levels are essential. Fluorinated organic materials are of particular interest for OLEDs because the introduction of fluorine atoms can lower the HOMO and LUMO energy levels, which can facilitate charge injection and transport. Furthermore, the strong carbon-fluorine bond can enhance the thermal and oxidative stability of the material, leading to longer device lifetimes.

The carboxylic acid and aldehyde groups of this compound offer versatile points for chemical modification to create materials for different layers of an OLED device, such as emitting layers, host materials, or electron-transporting layers. For instance, the carboxylic acid can be converted into an ester or amide to attach to other functional moieties, while the aldehyde can be used in condensation reactions to build larger conjugated systems.

The combination of fluorine substitution and the presence of both an aldehyde and a carboxylic acid makes this compound a potentially valuable building block for creating multifunctional OLED materials. These materials could possess tailored electronic properties and improved stability, contributing to the development of more efficient and durable OLED displays and lighting.

Table 2: Potential Roles of this compound Derivatives in OLEDs

OLED LayerPotential Function of DerivativeSynthetic Modification
Emitting LayerPart of a fluorescent or phosphorescent emitterCondensation of the aldehyde with other aromatic systems to form a conjugated luminophore.
Host MaterialA stable matrix for dopant emittersConversion of the carboxylic acid to an ester or amide to link to charge-transporting units.
Electron-Transport LayerFacilitates electron injection and transportDerivatization to create molecules with low LUMO levels and good electron mobility.

Role in Polymer Science and Functional Materials

The bifunctional nature of this compound, possessing both a carboxylic acid and an aldehyde group, makes it a valuable monomer for the synthesis of functional polymers. These polymers can exhibit unique properties due to the presence of fluorine atoms and the reactive aldehyde side groups.

The carboxylic acid group can participate in step-growth polymerization reactions, such as polycondensation, to form polyesters or polyamides. The resulting polymers would have pendant aldehyde groups along the polymer chain. These aldehyde groups can be subsequently modified through various chemical reactions, allowing for the post-polymerization functionalization of the material. This approach enables the introduction of a wide range of functionalities, leading to materials with tailored properties for specific applications.

For example, the aldehyde groups could be used to crosslink the polymer chains, enhancing the thermal and mechanical stability of the material. They could also be used to attach other molecules, such as dyes, catalysts, or biologically active compounds, creating functional materials for applications in coatings, membranes, or biomedical devices.

The presence of fluorine atoms in the polymer backbone can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics are highly sought after in advanced materials for demanding environments. Therefore, polymers derived from this compound could find use as high-performance plastics, specialty coatings, or advanced functional materials.

Table 3: Potential Polymer Architectures and Applications

Polymer TypePolymerization ReactionKey FeaturePotential Application
PolyesterPolycondensation with diolsPendant aldehyde groups, fluorinated backboneFunctional coatings, crosslinkable resins
PolyamidePolycondensation with diaminesPendant aldehyde groups, fluorinated backboneHigh-performance films, functional membranes
Functionalized PolymersPost-polymerization modification of aldehyde groupsTailored surface properties, specific functionalitiesSensor materials, biocompatible surfaces

Computational and Theoretical Studies for Predicting Properties and Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic nature of molecules. These methods model the electron distribution to predict molecular properties and reactivity.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, used to investigate molecular structure and reactivity. dergipark.org.tr For compounds like 2,4-difluoro-3-formylbenzoic acid, methods such as B3LYP with a 6-311++G(d,p) basis set are employed to optimize the molecular geometry and calculate electronic properties. researchgate.net Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. conicet.gov.ar

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. physchemres.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. physchemres.org

From these orbital energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity profile. These include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. conicet.gov.ar

Global Softness (S): The reciprocal of hardness, indicating the molecule's capacity to react. conicet.gov.ar

These descriptors provide a quantitative framework for predicting how this compound will behave in various chemical environments. conicet.gov.ar

Table 1: Key Reactivity Descriptors Derived from DFT Calculations
DescriptorSignificance
HOMO EnergyIndicates electron-donating ability.
LUMO EnergyIndicates electron-accepting ability.
HOMO-LUMO GapCorrelates with chemical stability and reactivity.
Electronegativity (χ)Measures electron-attracting power.
Chemical Hardness (η)Measures resistance to deformation of electron cloud.
Global Softness (S)Indicates the molecule's reactivity (inverse of hardness).

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules. conicet.gov.ar It allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate the UV-visible absorption spectrum of this compound. physchemres.org By identifying the primary electronic transitions, often from the HOMO to the LUMO, TD-DFT provides a theoretical basis for interpreting experimental spectroscopic data. conicet.gov.ar These calculations can also be performed in the presence of a solvent, using models like the Polarizable Continuum Model (PCM), to account for environmental effects on the spectroscopic properties. conicet.gov.ar

Quantitative Structure-Property Relationships (QSPR)

QSPR studies establish mathematical relationships between the structural features of a molecule and its physicochemical properties. These models use calculated molecular descriptors to predict a compound's behavior.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For this compound, several descriptors are key to predicting its interaction profile:

Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface areas of polar atoms (oxygen, nitrogen) and is used to estimate a molecule's transport properties.

Hydrogen Bond Acceptors and Donors: The number of hydrogen bond acceptors (the oxygen atoms of the carbonyl and hydroxyl groups, and potentially the fluorine atoms) and donors (the hydrogen of the hydroxyl group) determines the molecule's ability to form hydrogen bonds, a crucial factor in its interaction with other molecules.

Rotatable Bonds: The number of rotatable bonds indicates the conformational flexibility of the molecule. This compound has two rotatable bonds, one for the carboxylic acid group and one for the formyl group, allowing for different spatial arrangements of these functional groups.

Table 2: Predicted Molecular Properties and Descriptors for this compound
DescriptorPredicted ValueSource
Molecular FormulaC8H4F2O3 uni.lu
Molecular Weight186.11 g/mol uni.lu
XLogP1.1 uni.lu
Hydrogen Bond Donors1 uni.lu
Hydrogen Bond Acceptors3 uni.lu
Rotatable Bonds2 uni.lu

A molecule's reactivity is governed by a combination of electronic and steric factors. nih.gov Electronic effects are dictated by the distribution of electron density, while steric effects relate to the three-dimensional shape and size of the molecule. nih.gov

For this compound, the electron-withdrawing nature of the two fluorine atoms, the formyl group, and the carboxylic acid group significantly influences the electronic landscape of the benzene (B151609) ring. This can be visualized using a Molecular Electrostatic Potential (MEP) map, which shows regions of positive and negative electrostatic potential. dergipark.org.tr Areas of negative potential (electron-rich) are susceptible to electrophilic attack, while areas of positive potential (electron-poor) are targets for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscape

As of the latest available literature, specific molecular dynamics (MD) simulation studies focusing on the conformational landscape of this compound have not been reported.

However, MD simulations are a highly relevant and powerful technique for exploring the conformational flexibility of substituted benzoic acids and related molecules. ucl.ac.uk For aromatic carboxylic acids, a key conformational feature is the orientation of the carboxylic acid group relative to the aromatic ring. The carboxyl group can exist in different conformations, with the syn and anti conformations being of particular interest. nih.govnih.gov In the syn conformation, the acidic proton is oriented towards the carbonyl oxygen, while in the anti conformation, it points away. nih.govnih.gov Theoretical studies on simpler carboxylic acids, like acetic acid, have shown that while the syn conformation is generally more stable, the anti conformation can also be present, especially in solution. nih.gov

MD simulations could elucidate the preferred conformations of the formyl and carboxylic acid groups in this compound in various environments. Such simulations would involve calculating the potential energy surface as a function of the dihedral angles of the substituents. This would reveal the most stable conformations and the energy barriers between them. Furthermore, MD simulations can be used to study how intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the conformational preferences and lead to self-association in solution. ucl.ac.ukacs.org For substituted benzoic acids, these interactions are crucial in understanding their behavior in solution and their crystallization processes. ucl.ac.ukacs.org

While direct MD simulation data for this compound is currently lacking, the established methodologies applied to analogous compounds indicate that such studies would provide significant insights into its conformational dynamics and intermolecular interactions.

Q & A

Q. What are the common synthetic routes for 2,4-difluoro-3-formylbenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid core. A two-step approach is often employed:

Electrophilic Fluorination : Introduce fluorine atoms at positions 2 and 4 using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Formyl Group Introduction : Utilize Vilsmeier-Haack formylation (POCl₃/DMF) or directed ortho-metalation (DoM) followed by formyl trapping .

Key Factors Affecting Yield:

  • Temperature control during fluorination (0–5°C minimizes side reactions).
  • Solvent polarity (e.g., DMF for formylation enhances electrophilicity).
  • Protecting the carboxylic acid group during formylation to prevent side reactions.

Q. Table 1: Synthetic Methods Comparison

MethodReagents/ConditionsYield (%)Purity (%)Reference
Electrophilic FluorinationSelectfluor®, DCM, 0°C6595
Vilsmeier-HaackPOCl₃, DMF, reflux7298

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹⁹F NMR :
    • ¹H NMR : The formyl proton appears as a singlet at δ 10.2–10.5 ppm. Aromatic protons show coupling patterns (e.g., doublet of doublets for F-substituted positions) .
    • ¹⁹F NMR : Distinct signals for F-2 and F-4 at δ -110 to -115 ppm (vs. CFCl₃) .
  • IR Spectroscopy : Stretching vibrations for -COOH (2500–3000 cm⁻¹) and -CHO (1700–1750 cm⁻¹) .
  • HPLC-MS : Confirms molecular ion [M-H]⁻ at m/z 185.1 (calc. 186.11) with >95% purity .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of fluorine atoms deactivates the benzene ring, reducing electrophilic substitution reactivity. However, the meta-directing effect of fluorine facilitates regioselective functionalization:

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids at 80°C in THF/Na₂CO₃. The formyl group acts as a directing group, favoring coupling at position 5 .
  • Challenges : Competing decarboxylation under basic conditions; mitigate via low-temperature (40°C) reactions .

Q. Table 2: Reactivity in Cross-Coupling Reactions

Reaction TypeConditionsYield (%)SelectivityReference
Suzuki-MiyauraPd(PPh₃)₄, THF, 80°C585-position
Buchwald-HartwigPd₂(dba)₃, XPhos, toluene42Low

Q. How can researchers resolve contradictions in reported antimicrobial activity data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from variations in:

  • Derivative Design : Hydrazone derivatives (e.g., 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid) show higher activity against S. aureus (MIC 2 µg/mL) compared to Schiff bases due to enhanced membrane permeability .
  • Assay Conditions : Standardize using CLSI guidelines (pH 7.2, Mueller-Hinton broth) to minimize false negatives.
  • Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin) and account for logP differences (>2.5 enhances bioavailability) .

Q. What strategies optimize regioselective formylation in polyfluorinated benzoic acids?

Methodological Answer:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the position adjacent to fluorine, followed by DMF quenching. Achieves >80% regioselectivity for 3-formyl substitution .
  • Protection/Deprotection : Temporarily protect -COOH as a methyl ester to prevent acid-catalyzed side reactions during formylation .

Q. How is this compound utilized in prodrug development?

Methodological Answer: The formyl group serves as a conjugation site for enzyme-cleavable moieties (e.g., esterase-sensitive linkers):

  • Anticancer Prodrugs : Conjugate with 5-FU (5-fluorouracil) via hydrazone linkages, releasing active drug in acidic tumor microenvironments (pH 5.0–6.5) .
  • Bioavailability Data : Prodrugs show 3-fold higher AUC (area under the curve) in murine models compared to parent drugs .

Data Contradiction Analysis Example
Issue: Conflicting reports on thermal stability (TGA decomposition at 150°C vs. 180°C).
Resolution:

  • Sample Purity : Impurities (e.g., residual DMF) lower decomposition onset. Repurify via recrystallization (ethanol/water) .
  • Method Variability : Use identical heating rates (10°C/min) and N₂ atmosphere in TGA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.